molecular formula C12H19N3O2 B2557310 N-(2-Butylaminoethyl)-4-nitroaniline CAS No. 1820603-79-9

N-(2-Butylaminoethyl)-4-nitroaniline

Cat. No. B2557310
CAS RN: 1820603-79-9
M. Wt: 237.303
InChI Key: QKOWUHLRFYQLLJ-UHFFFAOYSA-N
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Description

N-(2-Butylaminoethyl)-4-nitroaniline is a chemical compound with the CAS Number: 1820603-79-9 and a linear formula of C12H19N3O2 . The IUPAC name for this compound is N1-butyl-N2-(4-nitrophenyl)ethane-1,2-diamine . It has a molecular weight of 237.3 .


Molecular Structure Analysis

The InChI code for N-(2-Butylaminoethyl)-4-nitroaniline is 1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Preparation Methods

  • Preparation of Nitroso Derivatives : N-(2-Butylaminoethyl)-4-nitroaniline can be synthesized from its primary and secondary amine precursors. Studies have shown the successful production of nitroso derivatives such as 2,6-di-tert-butyl-4-nitrosoaniline and N,2-di-tert-butyl-4-nitrosoaniline in aqueous media, which are structurally related to N-(2-Butylaminoethyl)-4-nitroaniline (Hoefnagel & Wepster, 1989).

  • Copolymer Applications : N-(2-Hydroxypropyl)methacrylamide copolymers, which have potential applications in drug delivery systems, can be designed to include oligopeptidyl-p-nitroanilide side-chains. These copolymers are related to N-(2-Butylaminoethyl)-4-nitroaniline and have been shown to degrade efficiently in the presence of lysosomal enzymes (Duncan et al., 1983).

Environmental and Biological Applications

  • Biotransformation and Degradation : Research has been conducted on the metabolism of related compounds such as o-nitroaniline in cell suspension cultures of tomatoes, indicating potential environmental implications for N-(2-Butylaminoethyl)-4-nitroaniline. These studies highlight the degradation pathways of similar compounds in biological systems (Pogány et al., 1990).

  • Aerobic and Anaerobic Degradation : Studies on the aerobic degradation of N-Methyl-4-nitroaniline and anaerobic degradation of 2-chloro-4-nitroaniline by specific bacterial strains indicate the potential for bioremediation applications for N-(2-Butylaminoethyl)-4-nitroaniline. These findings suggest that specific microbial strains can be effective in degrading nitroaniline compounds in environmental settings (Khan et al., 2013; Duc, 2019).

Analytical and Chemical Applications

  • Spectrophotometric Analysis : The use of nitroaniline compounds in spectrophotometry for analyzing mixtures based on their kinetic properties has been explored. This suggests potential analytical applications for N-(2-Butylaminoethyl)-4-nitroaniline in similar contexts (Hasani & Emami, 2008).

  • Catalytic Reduction Studies : Research on the catalytic reduction of nitroanilines, including studies on silica-supported gold nanoparticles for the reduction of 2-nitroaniline, could provide insights into the catalytic properties of N-(2-Butylaminoethyl)-4-nitroaniline and its potential applications in chemical synthesis (Naseem et al., 2017).

properties

IUPAC Name

N-butyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWUHLRFYQLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-N2-(4-nitrophenyl)ethane-1,2-diamine

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